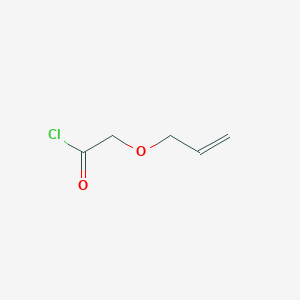
Allyloxyacetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyloxyacetyl chloride is an organic compound with the molecular formula C5H7ClO2. It is a derivative of acetic acid where the hydroxyl group is replaced by an allyloxy group, and the carboxyl group is converted to an acid chloride. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Allyloxyacetyl chloride can be synthesized through the reaction of allyloxyacetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acid chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products .
Industrial Production Methods: In an industrial setting, the production of allyloxyacetic acid chloride may involve the use of phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) as alternative reagents to thionyl chloride. These reagents also facilitate the conversion of the carboxylic acid to the acid chloride, although the reaction conditions and by-products may vary .
Analyse Chemischer Reaktionen
Types of Reactions: Allyloxyacetyl chloride undergoes several types of chemical reactions, including nucleophilic substitution, hydrolysis, and esterification.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile. Common nucleophiles include amines, alcohols, and water. For example, reacting allyloxyacetic acid chloride with an amine can produce an amide.
Hydrolysis: In the presence of water, allyloxyacetic acid chloride hydrolyzes to form allyloxyacetic acid and hydrochloric acid.
Esterification: Reacting allyloxyacetic acid chloride with an alcohol can produce an ester and hydrochloric acid.
Major Products:
- Amides (from reaction with amines)
- Esters (from reaction with alcohols)
- Allyloxyacetic acid (from hydrolysis)
Wissenschaftliche Forschungsanwendungen
Allyloxyacetyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: this compound derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Industry: It is used in the production of polymers and other materials where specific functional groups are required
Wirkmechanismus
The mechanism of action of allyloxyacetic acid chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon in the acid chloride is highly electrophilic due to the electron-withdrawing effect of the chlorine atom. This makes it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The pathways involved include the formation of tetrahedral intermediates, followed by the elimination of the chloride ion .
Vergleich Mit ähnlichen Verbindungen
Acetyl chloride (CH3COCl): Similar in structure but lacks the allyloxy group.
Propionyl chloride (C2H5COCl): Similar in structure but has an ethyl group instead of an allyloxy group.
Benzoyl chloride (C6H5COCl): Contains a phenyl group instead of an allyloxy group.
Uniqueness: Allyloxyacetyl chloride is unique due to the presence of the allyloxy group, which imparts different reactivity and properties compared to other acyl chlorides. This makes it valuable in specific synthetic applications where the allyloxy functionality is required .
Eigenschaften
Molekularformel |
C5H7ClO2 |
|---|---|
Molekulargewicht |
134.56 g/mol |
IUPAC-Name |
2-prop-2-enoxyacetyl chloride |
InChI |
InChI=1S/C5H7ClO2/c1-2-3-8-4-5(6)7/h2H,1,3-4H2 |
InChI-Schlüssel |
JYHQQVUADRVUPA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(4-Fluorobenzyl)piperidin-4-yl]ethylamine](/img/structure/B8276946.png)
![6-tert-Butyl-8-methyl-imidazo[1,5-d]-as-triazin-4(3H)-one](/img/structure/B8276963.png)



![2-Chloro-1-fluoro-4-[(4-fluorobenzyl)sulfonyl]benzene](/img/structure/B8276988.png)







